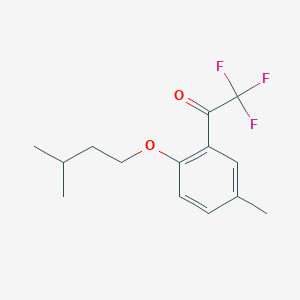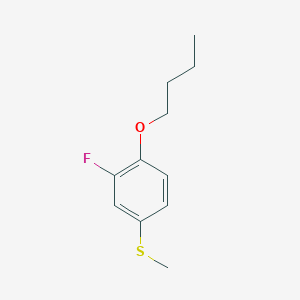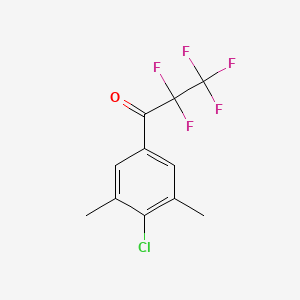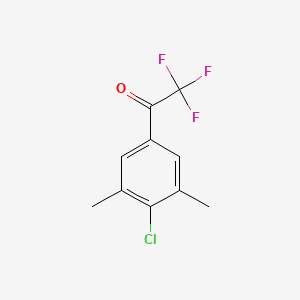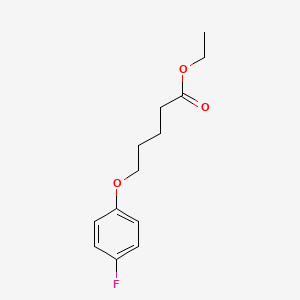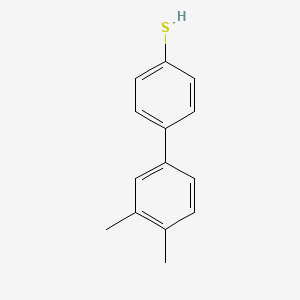
4-(3,4-Dimethylphenyl)thiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. This compound, specifically, has a phenyl ring substituted with two methyl groups at the 3 and 4 positions, making it a dimethyl derivative. Thiophenols are known for their distinctive odor and are used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)thiophenol typically involves the thiolation of 3,4-dimethylbromobenzene. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a thiol group. The reaction is generally carried out in the presence of a base such as sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form thiolates using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: 4-(3,4-Dimethylphenyl)sulfonic acid.
Reduction: 4-(3,4-Dimethylphenyl)thiolate.
Substitution: 4-(3,4-Dimethylphenyl)bromothiophenol or 4-(3,4-Dimethylphenyl)nitrothiophenol.
科学研究应用
4-(3,4-Dimethylphenyl)thiophenol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can be functionalized to create a wide range of derivatives.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with thiol groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of 4-(3,4-Dimethylphenyl)thiophenol involves its interaction with biological molecules through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in biochemical reactions. The compound can inhibit enzymes by binding to their active sites, particularly those that contain metal ions or disulfide bonds.
相似化合物的比较
Thiophenol: The parent compound without the dimethyl substitutions.
4-Methylthiophenol: A single methyl group substitution on the phenyl ring.
3,4-Dimethylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 4-(3,4-Dimethylphenyl)thiophenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups can affect the electron density on the phenyl ring, making it more reactive in certain chemical reactions compared to its non-methylated counterparts.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDVCDHMWSFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

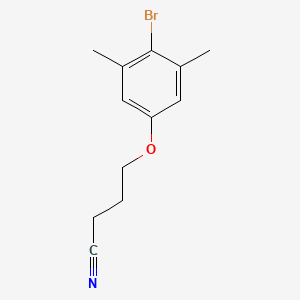
![4-Fluoro-2-[(n-propyloxy)methyl]thiophenol](/img/structure/B7994382.png)
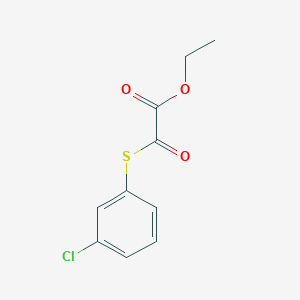
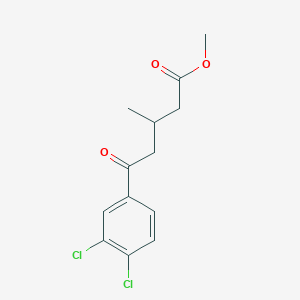
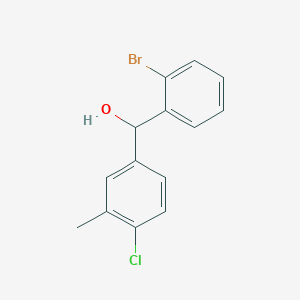

![2-[(N-Methylcyclohexylamino)methyl]thiophenol](/img/structure/B7994429.png)
